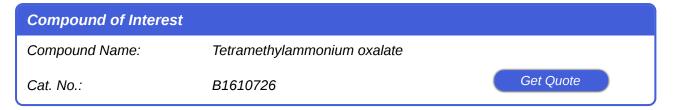


In-depth Technical Guide on the Crystal Structure Analysis of Tetramethylammonium Oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bis(tetramethylammonium) oxalate monohydrate. The information is compiled from single-crystal X-ray diffraction studies, offering key structural data and the experimental protocols used for its determination.

Quantitative Crystallographic Data

The crystal structure of bis(tetramethylammonium) oxalate monohydrate (2C₄H₁₂N⁺·C₂O₄²⁻·H₂O) has been determined by X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below for clear comparison.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Chemical Formula	2C4H12N+·C2O4 ²⁻ ·H2O
Formula Weight (M _r)	254.33
Crystal System	Orthorhombic
Space Group	Pmn2ı
a (Å)	24.614(4)
b (Å)	6.738(1)
c (Å)	8.633(2)
V (ų)	1431.8(4)
Z	4
Radiation type	Μο Κα
Temperature (K)	293
Crystal size (mm)	$0.50 \times 0.10 \times 0.10$

Data sourced from Yang et al. (2009)[1][2]

Table 2: Data Collection and Refinement Statistics



Parameter	Value
Diffractometer	Bruker APEX2
Measured Reflections	3915
Independent Reflections	1367
Reflections with $I > 2\sigma(I)$	1043
Rint	0.024
$R[F^2 > 2\sigma(F^2)]$	0.053
wR(F²)	0.164
Goodness-of-fit (S)	1.01
Parameters	99
Δρ _{max} (e Å ⁻³)	0.25
Δρ _{min} (e Å ⁻³)	-0.25

Data sourced from Yang et al. (2009)[1][2]

Experimental Protocols

The determination of the crystal structure of bis(tetramethylammonium) oxalate monohydrate involved the following key experimental procedures:

2.1. Crystal Synthesis

Colorless block-like crystals of the title compound were prepared through the neutralization of oxalic acid with tetramethylammonium hydroxide.[1] Specifically, 0.126 g (1 mmol) of oxalic acid was dissolved in a 1:2 (v/v) mixture of water and ethanol.[1] A 25% aqueous solution of tetramethylammonium hydroxide was then added to this solution until neutralization was achieved.[1] The resulting solution was left undisturbed for several weeks, during which time the crystals formed.[1]

2.2. X-ray Diffraction Data Collection



A suitable single crystal was selected and mounted on a Bruker APEX2 CCD area-detector diffractometer.[1] The diffraction data were collected at a temperature of 293 K using graphite-monochromated Mo K α radiation (λ = 0.71073 Å).[1] A total of 3915 reflections were measured. [1]

2.3. Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[1] The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]

Visualizations

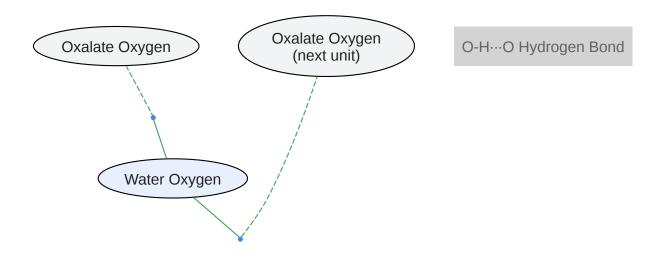
The following diagrams illustrate the experimental workflow and a key structural feature of the **tetramethylammonium oxalate** crystal.



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Caption: Experimental workflow for the crystal structure determination.





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Caption: Hydrogen bonding interaction forming a chain.

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References

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